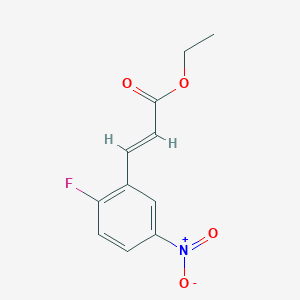

![molecular formula C12H27Cl2N3 B1456347 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220021-54-4](/img/structure/B1456347.png)

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Descripción general

Descripción

“1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 856843-58-8 . It has a molecular weight of 211.35 and its IUPAC name is 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride”, has been a subject of research in recent years . Various methods have been reported for the synthesis of substituted piperazines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

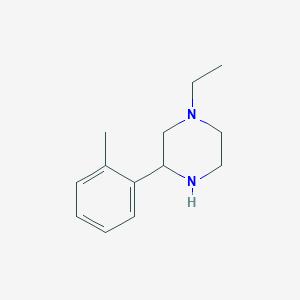

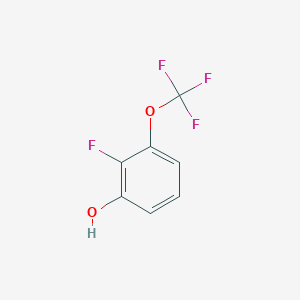

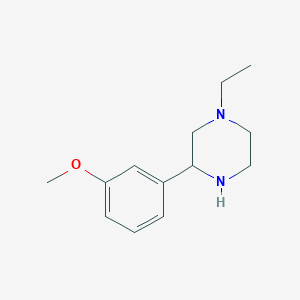

Molecular Structure Analysis

The molecular structure of “1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” can be represented by the InChI code: 1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 . This indicates that the compound consists of 12 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms .

Physical And Chemical Properties Analysis

“1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” is a liquid at room temperature . It has a molecular weight of 211.35 . The compound’s InChI code is 1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 .

Aplicaciones Científicas De Investigación

Bioprocessing

This compound is utilized in bioprocessing applications, particularly in the optimization of bioreactors and the enhancement of cell culture systems. Its role in stabilizing biological materials makes it a valuable asset in the production of biopharmaceuticals .

Cell Culture and Transfection

In cell biology research, this chemical serves as a facilitator for cell culture and transfection processes. It helps in the efficient delivery of genetic material into cells, which is crucial for gene expression studies and the development of gene therapies .

Food and Beverage Industry

The compound finds its application in the food and beverage industry as a potential preservative or to modify certain properties of foodstuffs, owing to its interaction with organic molecules .

Pharmaceutical Synthesis

As a building block in pharmaceutical synthesis, this piperazine derivative is involved in the creation of various pharmacologically active molecules. Its structural motif is common in a range of therapeutic agents .

Catalysis in Condensation Reactions

This chemical acts as an effective catalyst in condensation reactions, which are fundamental in organic synthesis. It can influence reaction rates and product selectivity, thereby improving synthetic efficiency .

Semiconductor Analysis

In the field of semiconductor analysis, the compound is used to modify surface properties or as a dopant to alter electrical characteristics of semiconductor materials, which is vital for the development of electronic devices .

Direcciones Futuras

Piperidine derivatives, such as “1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride”, continue to be an area of interest in the field of organic chemistry and pharmaceuticals . Future research may focus on developing new synthesis methods, exploring their biological activity, and discovering potential drug applications .

Mecanismo De Acción

Target of Action

It is known that piperazine, a compound structurally similar to 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Result of Action

If it acts similarly to piperazine, it may cause hyperpolarization of nerve endings, leading to flaccid paralysis .

Propiedades

IUPAC Name |

1-methyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12;;/h12-13H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAYTXMCQIZPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)

![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)